molecular formula C13H21NO B2384559 2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2320860-95-3

2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2384559
CAS No.: 2320860-95-3
M. Wt: 207.317
InChI Key: UCLRMAFUVTUJCF-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[321]octan-8-yl)propan-1-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which is crucial for obtaining the desired stereochemistry . This process often starts with an acyclic starting material that contains all the required stereochemical information, allowing for the stereocontrolled formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with nitrogen atoms, such as tropane alkaloids and their derivatives . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.

Uniqueness

2,2-dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2,2-Dimethyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a compound of interest due to its potential biological activities and applications in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure which contributes to its biological properties. The IUPAC name reflects its complex stereochemistry, indicating the presence of a bicyclic azabicyclo structure.

PropertyValue
Molecular FormulaC13H19N
Molecular Weight205.30 g/mol
CAS Number5794-03-6
InChIKeyCRPUJAZIXJMDBK-VEDVMXKPSA-N

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown potential in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This activity suggests implications for treating neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their neuroprotective effects. This property is vital in mitigating oxidative stress-related damage in neuronal cells .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Neuroprotective Effects : A study on piperazine derivatives indicated that certain structural modifications could enhance neuroprotective effects against oxidative stress in neuronal models. These findings suggest that similar modifications in 2,2-dimethyl compounds may yield beneficial effects .
  • Inhibition of Amyloid Aggregation : Research has shown that certain piperazine derivatives can inhibit amyloid peptide aggregation, a hallmark of Alzheimer's disease pathology. The structural similarity to 2,2-dimethyl compounds raises the possibility that they could exhibit similar properties .
  • Molecular Docking Studies : Virtual screening techniques have been employed to predict the binding affinity of various derivatives to AChE. These studies highlight the importance of specific functional groups and steric configurations in enhancing biological activity .

Properties

IUPAC Name

2,2-dimethyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9-7-10-5-6-11(8-9)14(10)12(15)13(2,3)4/h10-11H,1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLRMAFUVTUJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1CC(=C)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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